Cas no 1369071-61-3 (8-methoxyisoquinolin-1-amine)
8-methoxyisoquinolin-1-amine Chemical and Physical Properties
Names and Identifiers
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- 1-Isoquinolinamine, 8-methoxy-
- 8-methoxyisoquinolin-1-amine
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- MDL: MFCD21876154
- Inchi: 1S/C10H10N2O/c1-13-8-4-2-3-7-5-6-12-10(11)9(7)8/h2-6H,1H3,(H2,11,12)
- InChI Key: SEXPUGOTAKTLIG-UHFFFAOYSA-N
- SMILES: C1(N)C2=C(C=CC=C2OC)C=CN=1
8-methoxyisoquinolin-1-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-268346-1.0g |
8-methoxyisoquinolin-1-amine |
1369071-61-3 | 1.0g |
$1150.0 | 2023-03-01 | ||
| Enamine | EN300-268346-2.5g |
8-methoxyisoquinolin-1-amine |
1369071-61-3 | 2.5g |
$2384.0 | 2023-09-11 | ||
| Enamine | EN300-268346-5.0g |
8-methoxyisoquinolin-1-amine |
1369071-61-3 | 5.0g |
$3018.0 | 2023-03-01 | ||
| Enamine | EN300-268346-10.0g |
8-methoxyisoquinolin-1-amine |
1369071-61-3 | 10.0g |
$3795.0 | 2023-03-01 | ||
| Enamine | EN300-268346-1g |
8-methoxyisoquinolin-1-amine |
1369071-61-3 | 1g |
$1150.0 | 2023-09-11 | ||
| Enamine | EN300-268346-5g |
8-methoxyisoquinolin-1-amine |
1369071-61-3 | 5g |
$3018.0 | 2023-09-11 | ||
| Enamine | EN300-268346-10g |
8-methoxyisoquinolin-1-amine |
1369071-61-3 | 10g |
$3795.0 | 2023-09-11 |
8-methoxyisoquinolin-1-amine Related Literature
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Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on 8-methoxyisoquinolin-1-amine
8-Methoxyisoquinolin-1-Amine (CAS No. 1369071-61-3): A Comprehensive Overview
The compound 8-Methoxyisoquinolin-1-Amine (CAS No. 1369071-61-3) is a structurally unique organic compound belonging to the isoquinoline family. Isoquinolines are a class of heterocyclic aromatic compounds that have garnered significant attention in the fields of organic chemistry, pharmacology, and materials science due to their diverse biological activities and structural versatility. The 8-methoxy substitution on the isoquinoline ring introduces additional electronic and steric effects, which can significantly influence the compound's reactivity, solubility, and bioavailability.
Recent studies have highlighted the potential of 8-Methoxyisoquinolin-1-Amine as a promising candidate in drug discovery. Researchers have explored its role as a modulator of cellular signaling pathways, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has shown potential in inhibiting key enzymes associated with these conditions, making it a subject of interest for further preclinical studies.
In terms of synthesis, 8-Methoxyisoquinolin-1-Amine can be prepared through various routes, including nucleophilic aromatic substitution and coupling reactions. The introduction of the methoxy group at the 8-position is typically achieved via either direct methylation or through more sophisticated protection-deprotection strategies. These synthetic methods have been optimized in recent years to improve yield and purity, making the compound more accessible for research purposes.
The pharmacokinetic properties of 8-Methoxyisoquinolin-1-Amine have also been investigated in preclinical models. Studies suggest that the compound exhibits moderate solubility in aqueous solutions, which is crucial for its bioavailability. However, its permeability across biological membranes remains an area requiring further exploration to enhance its therapeutic potential.
From a materials science perspective, 8-Methoxyisoquinolin-1-Amine has been explored as a precursor for the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a ligand in these systems has opened new avenues for applications in gas storage, catalysis, and sensing technologies.
Moreover, computational studies using molecular docking and quantum mechanics have provided insights into the interaction patterns of 8-Methoxyisoquinolin-1-Amine with various biological targets. These studies have revealed that the compound's amine group plays a critical role in hydrogen bonding interactions, while the methoxy substituent contributes to hydrophobic interactions and π-stacking effects.
Looking ahead, collaborative efforts between chemists and biologists are expected to unlock new applications for 8-Methoxyisoquinolin-1-Amine. Its structural flexibility and unique chemical properties make it an ideal candidate for further exploration in both therapeutic and materials-based research.
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